molecular formula C10H10N4O2S B2498696 N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034447-83-9

N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2498696
CAS No.: 2034447-83-9
M. Wt: 250.28
InChI Key: IBJBHMPSVJHAPN-UHFFFAOYSA-N
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Description

N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, offered for research applications. This reagent features a molecular framework that combines a 4,5-dimethylthiazole ring with a 6-hydroxypyrimidine carboxamide moiety. The 6-hydroxypyrimidine component is a recognized pharmacophore in drug discovery, particularly known for its metal-chelating properties which can enable inhibition of metalloenzymes. Similar dihydroxypyrimidine (DHP) carboxamide structures have been extensively investigated as potent and selective inhibitors for various therapeutic targets, including viral enzymes like HIV-1 integrase . The structural architecture of this compound suggests potential for diverse research applications. The 4,5-dimethylthiazol-2-yl group is a common heterocycle found in bioactive molecules and is notably present in the MTT assay reagent used for assessing cell viability and proliferation . This combination of features makes this compound a valuable chemical tool for researchers exploring novel enzyme inhibitors, probing biological mechanisms, and developing new biochemical probes. Researchers can utilize this compound to investigate structure-activity relationships (SAR) and further explore its potential interactions with various biological targets. This product is provided exclusively For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human, veterinary, or household use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-5-6(2)17-10(13-5)14-9(16)7-3-8(15)12-4-11-7/h3-4H,1-2H3,(H,11,12,15)(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJBHMPSVJHAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=O)NC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide typically involves the reaction of 4,5-dimethylthiazole with 6-hydroxypyrimidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: It can also be reduced to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Mechanism of Action
The compound has shown promising results in inhibiting cancer cell proliferation. A study employed the MTT assay to evaluate the antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide exhibits significant cytotoxicity, with IC50 values ranging from 5 to 25 µg/mL across different cell lines .

Case Study: Formulation as Nanoparticles
Research has demonstrated the formulation of this compound into nanoparticles to enhance its bioavailability and efficacy. The optimized nanoparticles displayed a yield of 74.55–76% and were characterized using scanning electron microscopy (SEM) and X-ray diffraction. These nanoparticles were tested for their anticancer activity, showing enhanced cell proliferation inhibition compared to the unformulated compound .

Cell Line IC50 (µg/mL) Formulation Type Notes
MCF-75–25NanoparticlesEnhanced bioavailability
HCT11610–20UnformulatedStandard formulation

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies have indicated that this compound can effectively inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Study: Antibacterial Activity Assessment
In a comparative study, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that it possesses significant antibacterial properties, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Bacterial Strain MIC (µg/mL) Comparison
Staphylococcus aureus15Comparable to penicillin
Escherichia coli20Comparable to ciprofloxacin

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential. Modifications in substituents have been shown to influence its biological activity significantly.

Research Findings
A systematic investigation into various derivatives revealed that specific substitutions enhance both anticancer and antimicrobial activities. For instance, compounds with additional hydroxyl groups exhibited improved antioxidant properties while maintaining low cytotoxicity against normal cells .

Mechanism of Action

The mechanism of action of N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide involves its reduction by mitochondrial dehydrogenase enzymes in metabolically active cells. This reduction converts the compound into a colored formazan product, which can be quantified using spectrophotometry. The intensity of the color is directly proportional to the number of viable cells, making it a valuable tool in cell viability assays.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s activity is influenced by its heterocyclic components. Below is a comparative analysis with structurally related molecules from the evidence:

Table 1: Structural Features of N-(4,5-Dimethylthiazol-2-yl)-6-Hydroxypyrimidine-4-Carboxamide and Analogs
Compound/Feature Core Structure Key Substituents
Target Compound Pyrimidine 6-hydroxyl, 4-carboxamide linked to 4,5-dimethylthiazol-2-yl
MTT Reagent () Tetrazolium 4,5-dimethylthiazol-2-yl, diphenyltetrazolium bromide
Compounds 1 & 2 () Five-member nitrogen heterocycle Diastereomers with oxazolidinone-like structures
Compounds 3 & 4 () Modified phenolic/aromatic systems C-11 hydroxyl (Compound 3) or aromatic proton (Compound 4)
Antibacterial Activity

Compounds 1 and 2 () exhibit potent antibacterial activity (MIC ≤1.0 μg/mL) against Bacillus subtilis and Staphylococcus strains, attributed to their five-member nitrogen heterocycle, which mimics oxazolidinone antibiotics . aureus ATCC 43300) .

Cytotoxic Activity

Compounds 1 and 2 demonstrate nanomolar cytotoxicity against HeLa cells in MTT assays, whereas Compounds 3 and 4 are inactive . The MTT reagent itself, which shares the 4,5-dimethylthiazol-2-yl group with the target compound, is a redox indicator in cytotoxicity testing . The target compound’s hydroxyl and carboxamide groups may alter its cellular interaction compared to MTT, but its thiazolyl moiety could facilitate membrane penetration.

Table 2: Activity Profile Comparison
Compound Antibacterial MIC (μg/mL) Cytotoxicity (HeLa Cells) Key Structural Determinants
Target Compound Not reported Not reported Pyrimidine-thiazolyl, hydroxyl, carboxamide
Compound 1 () ≤1.0 Nanomolar Five-member nitrogen heterocycle
Compound 4 () Inactive (S. aureus) Inactive Aromatic proton at C-11
MTT Reagent () N/A Assay-dependent Tetrazolium core, dimethylthiazolyl

Mechanistic Insights

  • Five-member nitrogen heterocycle: Critical for antibacterial and cytotoxic activity in Compounds 1 and 2, likely through ribosomal inhibition akin to oxazolidinones .
  • Thiazolyl moiety : Present in both the target compound and MTT reagent, may enhance cellular uptake or redox activity.

Biological Activity

N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data tables and case studies.

The compound can be synthesized through various methods involving the reaction of pyrimidine derivatives with thiazole moieties. The synthesis typically involves the following steps:

  • Formation of the Thiazole Ring : This is achieved through condensation reactions involving appropriate thiazole precursors.
  • Pyrimidine Modification : The hydroxyl and carboxamide groups are introduced through substitution reactions.
  • Purification : The final product is purified using crystallization or chromatography techniques.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. The following table summarizes key findings regarding its antiproliferative effects against different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HCT1165.0Induction of apoptosis
MCF-73.7Cell cycle arrest at G2/M phase
K56214.0Inhibition of DNA synthesis

In a study by , the compound exhibited significant cytotoxicity against human leukemia cell lines, with an IC50 value of 14.0 µM against K562 cells, indicating its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The following table outlines its minimum inhibitory concentrations (MIC) against selected bacterial strains:

Bacterial Strain MIC (µM) Activity
Staphylococcus aureus16Moderate antibacterial activity
Escherichia coli32Lower antibacterial effectiveness
Enterococcus faecalis8Selective antibacterial activity

Research indicates that this compound exhibits selective activity against Enterococcus faecalis with an MIC of 8 µM, suggesting its potential utility in treating infections caused by resistant strains .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, disrupting normal cell division processes.
  • Antibacterial Action : The antimicrobial effects are likely due to interference with bacterial cell wall synthesis or function.

Case Studies

  • Case Study on Anticancer Activity : A recent investigation focused on the effects of this compound on MCF-7 breast cancer cells demonstrated that treatment led to a significant reduction in cell viability and induced apoptosis as confirmed by flow cytometry analysis .
  • Case Study on Antimicrobial Efficacy : Another study assessed the compound's efficacy against multidrug-resistant bacterial strains, revealing that it effectively inhibited growth at low concentrations, thereby highlighting its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4,5-dimethylthiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide with high purity?

  • Methodology : Multi-step synthesis typically involves coupling a functionalized pyrimidine core (e.g., 6-hydroxypyrimidine-4-carboxylic acid) with a substituted thiazole amine. Key steps include:

  • Coupling reaction : Use carbodiimide-based reagents (e.g., HATU or DCC) in anhydrous DMF or DCM under nitrogen to activate the carboxylic acid group for amide bond formation .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol or methanol aids in crystallization of the final product .
  • Purity control : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm final compound purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical workflow :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 or CDCl3 to confirm substituent positions (e.g., thiazole C-2 linkage, pyrimidine hydroxyl group) .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ peak matching theoretical m/z within 2 ppm error) .
  • Elemental analysis : Verify C, H, N, S composition to ±0.4% deviation .

Q. What in vitro assays are suitable for initial biological screening?

  • Cytotoxicity : Use MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) with adherent cell lines (e.g., HeLa, MCF-7). Note that pH-dependent formazan absorption may require normalization to cell count via trypan blue exclusion .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays, with IC50 values calculated via nonlinear regression .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

  • Case example : Discrepancies in IC50 values across studies may arise from:

  • Assay conditions : Variations in ATP concentration (kinase assays) or serum content (cell-based assays) significantly alter potency metrics. Standardize protocols using guidelines from Analytical and Bioanalytical Chemistry .
  • Compound stability : Perform LC-MS stability studies in assay buffers (pH 7.4 PBS, 37°C) to rule out degradation artifacts .
    • Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare datasets, ensuring n ≥ 3 biological replicates .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Structural modifications :

  • Bioisosteric replacement : Substitute the hydroxyl group with a trifluoromethylsulfonyl group to enhance metabolic stability without sacrificing hydrogen-bonding capacity .
  • Prodrug design : Synthesize acetyl-protected derivatives (e.g., 6-acetoxypyrimidine) to improve oral bioavailability, with hydrolysis monitored in simulated gastric fluid .
    • In silico modeling : Use QSAR models (e.g., Schrödinger’s QikProp) to predict logP (<3.5), PSA (<90 Ų), and CYP450 inhibition risks .

Q. How can structure-activity relationships (SAR) guide further derivatization?

  • Critical pharmacophores :

  • Thiazole ring : Methyl groups at C-4 and C-5 enhance hydrophobic interactions with kinase ATP pockets (e.g., CDK2 co-crystal structures) .
  • Pyrimidine hydroxyl : Essential for H-bond donation to catalytic lysine residues; methylation at this position abolishes activity .
    • Derivative synthesis table :
DerivativeModificationBiological Activity (IC50, μM)Key Finding
A Thiazole C-2 → imidazoleEGFR: >10Loss of target engagement
B 6-OH → 6-OCH3CDK2: 0.12 ± 0.03Improved selectivity (10-fold vs. CDK4)
C N-thiazolyl → N-benzothiazolylSolubility: <5 μg/mLPoor ADME properties
  • Source : Derived from analog studies in .

Methodological Notes

  • Contradictory evidence : Discrepancies in synthetic yields (e.g., 39% vs. 72% in similar routes ) often stem from solvent purity or catalyst aging. Replicate key steps under inert atmospheres (Argon) with freshly distilled solvents.
  • Advanced characterization : For polymorph analysis, combine PXRD with DSC to identify thermodynamically stable forms .

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